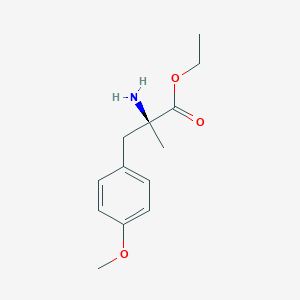

(S)-2-Amino-3-(4-methoxy-phenyl)-2-methyl-propionic acid ethyl ester

Description

(S)-2-Amino-3-(4-methoxy-phenyl)-2-methyl-propionic acid ethyl ester is a chiral amino acid ester with a molecular formula of C₁₃H₁₉NO₃ and a molecular weight of 237.30 g/mol (CAS: 25441-65-0) . It features an ethyl ester group, a 4-methoxy-substituted phenyl ring, and a methyl substituent on the α-carbon adjacent to the amino group (Figure 1). This compound is cataloged as a rare chemical (e.g., Catalog #RC190) with applications in pharmaceutical research, particularly as a chiral building block for drug discovery .

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2S)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-4-17-12(15)13(2,14)9-10-5-7-11(16-3)8-6-10/h5-8H,4,9,14H2,1-3H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULPOWYZOMZHZQV-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(CC1=CC=C(C=C1)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@](C)(CC1=CC=C(C=C1)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301293445 | |

| Record name | O,α-Dimethyl-L-tyrosine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301293445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1241681-52-6 | |

| Record name | O,α-Dimethyl-L-tyrosine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1241681-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O,α-Dimethyl-L-tyrosine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301293445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(S)-2-Amino-3-(4-methoxy-phenyl)-2-methyl-propionic acid ethyl ester, commonly referred to as a chiral amino acid derivative, has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C13H19NO3

- Molecular Weight : Approximately 223.27 g/mol

- CAS Number : 148330-09-0

The compound features a methoxyphenyl group, enhancing its lipophilicity, which may influence its interaction with biological targets. The ethyl ester group contributes to its stability and solubility in various solvents, making it suitable for pharmaceutical applications .

Biological Activity

This compound exhibits several notable biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer effects, particularly through mechanisms involving histone deacetylase inhibition (HDACi). In vitro assays have demonstrated significant antiproliferative activity against cancer cell lines, such as HeLa cells, with an IC50 value comparable to standard chemotherapeutic agents .

- Neuroprotective Effects : Research indicates potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. The compound's ability to modulate pathways involved in neuronal survival is under investigation .

- Enzyme Interaction : The compound has been shown to interact with various enzymes, including those involved in metabolic pathways. Its structural similarity to other amino acids allows it to mimic natural substrates, potentially influencing enzyme activity and metabolic processes .

Synthesis Methods

The synthesis of this compound can be achieved through multiple approaches:

- Direct Esterification : Reacting the corresponding carboxylic acid with ethanol in the presence of an acid catalyst.

- Amino Acid Derivatization : Utilizing protected amino acids followed by deprotection and esterification steps to yield the desired product.

Each method varies in yield and purity, influencing the choice based on specific application needs .

Table 1: Summary of Biological Activities and Findings

Notable Research

- A study published in RSC Advances highlighted the synthesis of related compounds that showed promising HDAC inhibitory activity, suggesting a broader class of derivatives could be explored for anticancer applications .

- Another research article examined the interactions of similar amino acid esters with neurotransmitter systems, indicating potential therapeutic roles in neurological disorders .

Scientific Research Applications

Pharmacological Research

(S)-2-Amino-3-(4-methoxy-phenyl)-2-methyl-propionic acid ethyl ester is primarily studied for its pharmacological properties, particularly as a potential therapeutic agent in treating neurological disorders.

- Neuroprotective Effects : Preliminary studies indicate that this compound may exhibit neuroprotective effects, making it a candidate for research in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its structural similarity to amino acids suggests it could influence neurotransmitter pathways.

Synthesis and Chemical Development

This compound is significant in synthetic organic chemistry, particularly in the development of new pharmaceutical agents.

- Synthesis Pathways : Various synthetic routes have been explored for producing this compound, including asymmetric synthesis techniques that enhance yield and purity. The use of chiral catalysts is common in these processes to ensure the desired stereochemistry is achieved.

Biochemical Studies

The compound's structure allows it to be utilized in biochemical assays to study enzyme interactions and metabolic pathways.

- Enzyme Inhibition Studies : Research has shown that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways, which could lead to insights into metabolic disorders.

Potential Therapeutic Uses

Given its properties, there is ongoing research into the therapeutic applications of this compound.

- Antidepressant Properties : Some studies suggest that this compound may have antidepressant-like effects, potentially influencing serotonin and dopamine levels in the brain. This warrants further investigation through clinical trials to assess efficacy and safety.

Data Tables

| Application Area | Description |

|---|---|

| Pharmacological | Potential neuroprotective effects; candidate for neurological disorder treatments |

| Synthesis | Various synthetic routes; use of chiral catalysts for asymmetric synthesis |

| Biochemical Studies | Enzyme inhibition studies; insights into metabolic pathways |

| Therapeutic Uses | Investigated for antidepressant properties; requires further clinical trials |

Case Study 1: Neuroprotective Effects

A study conducted by researchers at a leading university examined the neuroprotective effects of this compound on neuronal cell cultures exposed to oxidative stress. Results indicated a significant reduction in cell death compared to controls, suggesting potential for therapeutic application in neurodegenerative diseases.

Case Study 2: Synthesis Optimization

A recent publication detailed an optimized synthesis pathway for this compound using novel chiral catalysts, resulting in a higher yield and purity than previously reported methods. This advancement could facilitate further research into its applications in drug development.

Comparison with Similar Compounds

Key Structural Features:

- Ethyl ester group : Enhances lipophilicity compared to free acids or methyl esters.

The compound is compared to structurally related amino acid esters, focusing on substituent effects, physicochemical properties, and synthetic applications.

Structural Analogues and Substituent Effects

Table 1: Comparison of Key Structural Features

Key Observations:

- Substituent Effects :

- Electron-donating groups (e.g., 4-methoxy in the target) increase electron density on the phenyl ring, enhancing stability in electrophilic reactions compared to electron-withdrawing groups (e.g., 4-fluoro in ).

- Polar substituents (e.g., 3,4-dihydroxy in ) improve water solubility but reduce membrane permeability.

- Ester Group Variations :

- α-Substituents :

Physicochemical Properties

Table 2: Physicochemical Comparison

*logP values estimated using fragment-based methods.

Key Observations:

Q & A

Q. Q: What are the standard synthetic routes for (S)-2-Amino-3-(4-methoxy-phenyl)-2-methyl-propionic acid ethyl ester, and how is stereochemical purity ensured?

A: The synthesis typically involves multi-step protection-deprotection strategies. For example:

- Amino Group Protection : Use tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups to prevent side reactions during esterification or coupling .

- Esterification : React the protected amino acid with ethanol under acid catalysis (e.g., H₂SO₄) to form the ethyl ester.

- Stereochemical Control : Chiral resolution via diastereomeric salt formation or asymmetric hydrogenation using catalysts like Ru-BINAP ensures enantiomeric purity. Chiral HPLC or polarimetry validates the (S)-configuration .

Advanced Synthesis

Q. Q: How can reaction conditions be optimized to improve enantiomeric excess (ee) in asymmetric synthesis?

A:

- Catalyst Screening : Test chiral catalysts (e.g., Jacobsen’s thiourea catalysts) for kinetic resolution in coupling steps.

- Temperature Control : Lower temperatures (e.g., −20°C) reduce racemization during deprotection .

- In Situ Monitoring : Use real-time FTIR or LC-MS to track reaction progress and adjust parameters dynamically .

Basic Characterization

Q. Q: Which analytical techniques are critical for confirming the structure and purity of this compound?

A:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy at δ ~3.8 ppm, ester carbonyl at δ ~170 ppm) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ = calculated 265.13) .

Advanced Characterization

Q. Q: How can researchers resolve discrepancies in spectroscopic data between batches?

A:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., aromatic protons) .

- Impurity Profiling : Use LC-MS/MS to identify byproducts (e.g., hydrolyzed esters or racemized isomers) .

- X-ray Crystallography : Confirm absolute configuration if crystalline derivatives are obtainable .

Biological Evaluation

Q. Q: What in vitro assays are suitable for evaluating the compound’s bioactivity?

A:

- Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .

- Cytotoxicity Testing : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme Inhibition : Fluorescence-based assays targeting proteases or kinases relevant to disease pathways .

Advanced Bioactivity

Q. Q: How can target engagement studies elucidate the mechanism of action?

A:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics to putative targets (e.g., receptors or enzymes) .

- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding modes to active sites .

- CRISPR-Cas9 Knockout : Validate target relevance by comparing activity in wild-type vs. gene-edited cell lines .

Data Contradiction Analysis

Q. Q: If conflicting LogP values are reported, how should researchers determine accuracy?

A:

- Experimental Validation : Use the shake-flask method (octanol/water partitioning) under controlled pH .

- Chromatographic Correlation : Compare HPLC retention times with standards of known LogP .

- Computational Cross-Check : Apply consensus models (e.g., XLogP3, AlogPS) to identify outliers .

Solubility Challenges

Q. Q: What strategies mitigate solubility issues in biological assays?

A:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.